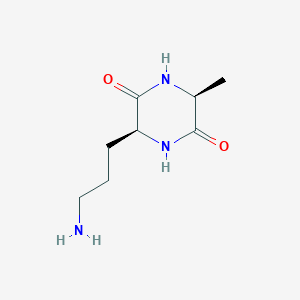
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) is a chemical compound with a unique structure that includes a piperazinedione core substituted with an aminopropyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diacid or its derivatives to form the piperazinedione ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminopropyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinedione compounds.
Scientific Research Applications
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-
- 2,5-Piperazinedione,3-(3-aminopropyl)-6-ethyl-
- 2,5-Piperazinedione,3-(3-aminopropyl)-6-phenyl-
Uniqueness
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopropyl and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(3S,6S)-3-(3-aminopropyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H15N3O2/c1-5-7(12)11-6(3-2-4-9)8(13)10-5/h5-6H,2-4,9H2,1H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1 |
InChI Key |
URHJBOMJGTXIAL-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CCCN |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


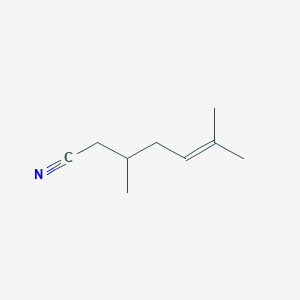
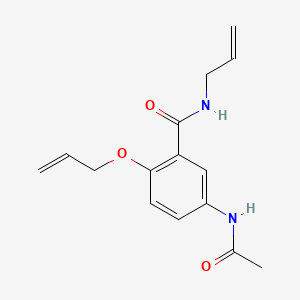



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)


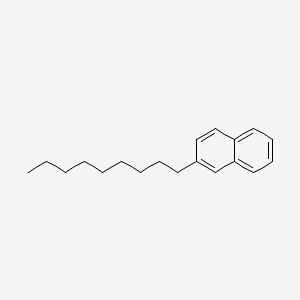
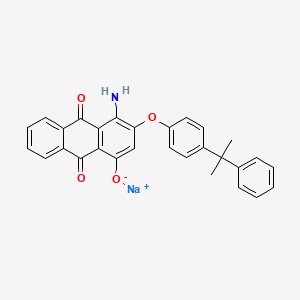

![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
